2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with an ethyl group, a sulfanyl group, and a methoxy group. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
The compound interacts with its targets, leading to a variety of mechanisms such as the inhibition of growth factors, enzymes, and kinases, which contribute to their antiproliferative effects
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
It is known that 1,3,4-oxadiazole derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Benzyl Sulfanyl Derivative Formation: The starting material, 4-ethylbenzyl chloride, is reacted with sodium sulfide to form the benzyl sulfanyl derivative.
Oxadiazole Formation: The benzyl sulfanyl derivative is then reacted with 4-methoxybenzohydrazide under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the oxadiazole ring.
Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can introduce halogens, nitro groups, or other substituents.
Scientific Research Applications
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methoxy group.
2-[(4-Methoxybenzyl)sulfanyl]-5-(4-ethylphenyl)-1,3,4-oxadiazole: Similar structure but with the positions of the ethyl and methoxy groups reversed.
Uniqueness: 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. This arrangement may lead to different properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-13-4-6-14(7-5-13)12-23-18-20-19-17(22-18)15-8-10-16(21-2)11-9-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDCFGQRMBUHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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